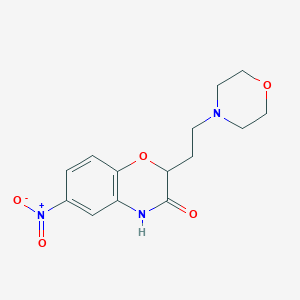

2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a nitro group at position 6 and a morpholinoethyl side chain at position 2. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c18-14-13(3-4-16-5-7-21-8-6-16)22-12-2-1-10(17(19)20)9-11(12)15-14/h1-2,9,13H,3-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSELGPVFODMGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazinone coreFinally, nitration of the benzoxazinone core introduces the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2-(2-morpholinoethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted benzoxazinone derivatives with different functional groups.

Scientific Research Applications

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazinones are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Nitro vs. Chloro Substituents: The nitro group (electron-withdrawing) in 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one may enhance electrophilic reactivity compared to the chloro-substituted analogue, which shows distinct crystallographic packing due to hydrogen bonding .

- Amino Substituents: 6-Amino derivatives (e.g., 6-amino-2-methyl) demonstrate agricultural utility, suggesting that electron-donating groups favor plant hormone mimicry, whereas nitro/morpholinoethyl groups may target mammalian systems .

- Morpholinoethyl Side Chain: This substituent likely improves solubility and bioavailability compared to simpler alkyl chains (e.g., 2-ethyl-6-methyl derivatives) .

Physicochemical Properties

- Crystallography : 6-Chloro-2H-1,4-benzoxazin-3(4H)-one adopts a screw-boat conformation with hydrogen bonding along the b-axis, whereas nitro derivatives (e.g., 6-nitro) lack detailed crystallographic data .

Biological Activity

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the class of benzoxazine derivatives, known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₈H₈N₂O₄

- Molecular Weight : 194.14 g/mol

- CAS Number : 81721-87-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies have shown that benzoxazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specifically, 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one has been noted for its potential in targeting specific cancer pathways .

- Vasodilatory Effects : This compound has demonstrated hypotensive and vasodilating activities, making it a candidate for cardiovascular therapies. These effects are attributed to its ability to modulate vascular smooth muscle function .

The mechanisms underlying the biological activity of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involve several pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death through the activation of caspases and other apoptotic markers.

- Modulation of Cellular Signaling : It may interfere with various signaling cascades that regulate cell growth and differentiation, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of tumor growth in vitro | |

| Vasodilatory | Reduction in blood pressure in animal models | |

| Enzyme Inhibition | Inhibition of DHFR activity |

Case Study: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to fully elucidate its metabolic pathways and half-life in vivo.

Q & A

Q. What are the recommended synthetic routes for 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one, and how can intermediates be characterized?

Methodological Answer: The synthesis can be approached through modular strategies:

- Step 1 : Start with a benzoxazinone core (e.g., 6-nitro-2H-1,4-benzoxazin-3(4H)-one, synthesized via nitration of a precursor like 2H-1,4-benzoxazin-3(4H)-one using mixed acids ).

- Step 2 : Introduce the morpholinoethyl group via alkylation. For example, react the benzoxazinone with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS/MS for purity assessment (≥95%). For example, the nitro group’s presence can be confirmed via IR spectroscopy (stretching at ~1520 cm⁻¹ for NO₂) .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR can identify the morpholinoethyl chain (δ 2.4–2.8 ppm for N-CH₂-CH₂-O, δ 3.6–3.8 ppm for morpholine protons) and the aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₅N₃O₅ requires m/z 317.1012) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning, as demonstrated for analogous benzoxazinones .

Q. What are the solubility properties and formulation considerations for this compound in experimental settings?

Methodological Answer:

- Solubility : The nitro group enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis spectroscopy .

- Formulation : For biological assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .

Advanced Research Questions

Q. How does the nitro group at position 6 influence the compound’s bioactivity compared to other substituents (e.g., chloro, amino)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare the nitro derivative with analogs (e.g., 6-chloro or 6-amino) in enzyme inhibition assays (e.g., cytochrome P450 monooxygenases ) or antimicrobial tests.

- Experimental Design : Use isogenic bacterial strains or cell lines to test growth inhibition (IC₅₀) and validate via dose-response curves .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzoxazinones?

Methodological Answer:

- Data Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables. For example, discrepancies in allelopathic activity may arise from differences in plant models or extraction methods .

- Mechanistic Studies : Use knockout mutants (e.g., Arabidopsis lacking specific detoxifying enzymes) to isolate the compound’s direct effects versus metabolic byproducts .

- Meta-Analysis : Cross-reference bioactivity data from databases (e.g., HMDB ) to identify trends or outliers.

Q. What enzymatic interactions or metabolic pathways are relevant for this compound, based on its structural features?

Methodological Answer:

- Nitroreductase Activity : The nitro group may undergo enzymatic reduction (e.g., via Escherichia coli NfsA/B) to form hydroxylamine or amine derivatives, which can be tracked using LC-MS/MS .

- Detoxification Pathways : In plants, cytochrome P450 enzymes (e.g., EC 1.14.14.110) hydroxylate benzoxazinones, altering their bioactivity. Use in vitro assays with recombinant enzymes to map metabolic products .

- Metabolite Identification : Incubate the compound with liver microsomes or plant homogenates, then analyze metabolites via HRMS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.